5-(Difluoromethyl)-2-azaspiro[3.3]heptane
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Overview
Description
5-(Difluoromethyl)-2-azaspiro[3.3]heptane: is a compound that belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-azaspiro[3One common method is through the reaction of a suitable spirocyclic precursor with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of 5-(Difluoromethyl)-2-azaspiro[3.3]heptane with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethyl)-2-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology: Its difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for developing new therapeutics .
Industry: The compound is also used in the industry for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 6-(Difluoromethyl)-1-azaspiro[3.3]heptane
- 2,6-Diazaspiro[3.3]heptane
- Spiro[3.3]heptane derivatives
Comparison: Compared to similar compounds, 5-(Difluoromethyl)-2-azaspiro[3.3]heptane stands out due to its unique difluoromethyl group, which imparts distinct chemical and biological properties. The presence of this group enhances the compound’s stability and reactivity, making it more versatile for various applications .
Properties
Molecular Formula |
C7H11F2N |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11F2N/c8-6(9)5-1-2-7(5)3-10-4-7/h5-6,10H,1-4H2 |
InChI Key |
YNNWBABTZMVEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C(F)F)CNC2 |
Origin of Product |
United States |
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